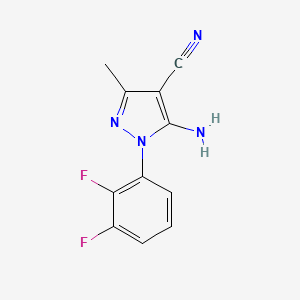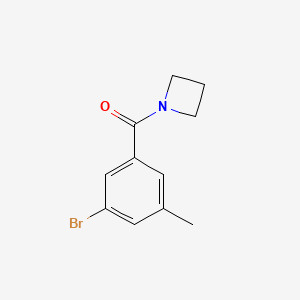
1-(3-Brom-5-methylbenzoyl)azetidin
Übersicht
Beschreibung
1-(3-Bromo-5-methylbenzoyl)azetidine is a chemical compound . Azetidines, which this compound is a part of, are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Azetidine, wie z. B. 1-(3-Brom-5-methylbenzoyl)azetidin, spielen in der organischen Synthese aufgrund ihrer spannungsbedingten Reaktivität eine entscheidende Rolle. Die viergliedrige Ringstruktur bietet ein Gleichgewicht zwischen Reaktivität und Stabilität, was sie zu einem wertvollen Zwischenprodukt beim Aufbau komplexer Moleküle macht .
Medizinische Chemie
In der medizinischen Chemie werden Azetidine in Wirkstoffgerüste integriert, um pharmakokinetische Eigenschaften zu verbessern. Die einzigartige Struktur von This compound kann genutzt werden, um die metabolische Stabilität und Bioverfügbarkeit in potenziellen Pharmazeutika zu verbessern .
Photozyklisationsreaktionen
Die Aza-Paternò-Büchi-Reaktion, eine [2 + 2]-Photozyklisation, ist eine effiziente Methode zur Synthese funktionalisierter AzetidineThis compound könnte als Substrat in solchen Reaktionen dienen, um verschiedene heterocyclische Verbindungen zu erzeugen .
Polymerisation
Azetidine können als Monomere in Polymerisationsprozessen fungieren. Die einzigartige Reaktivität von This compound kann zur Entwicklung neuer Polymere mit spezifischen mechanischen und chemischen Eigenschaften führen .
Chirale Vorlagen
Aufgrund ihrer inhärenten Chiralität können Azetidine wie This compound als chirale Vorlagen in der asymmetrischen Synthese verwendet werden, was die Produktion enantiomerenreiner Verbindungen unterstützt .
Arzneimittelforschung
Die Einarbeitung von Azetidinringen in arzneimittelähnliche Moleküle hat sich als Ergebnis von Verbindungen mit erhöhter Aktivität und Selektivität erwiesenThis compound könnte ein Schlüsselzwischenprodukt bei der Entdeckung neuer Therapeutika sein .
Chemische Biologie
In der chemischen Biologie können Azetidine verwendet werden, um Enzymmechanismen zu untersuchen oder als Bausteine für BiokonjugationsstrategienThis compound könnte zur Untersuchung biologischer Systeme oder zur Entwicklung gezielter Wirkstofffreisetzungssysteme eingesetzt werden .
Materialwissenschaft
Azetidine haben potenzielle Anwendungen in der Materialwissenschaft, insbesondere bei der Herstellung von fortschrittlichen Materialien mit einzigartigen EigenschaftenThis compound könnte zur Synthese von Materialien mit maßgeschneiderten elektrischen oder optischen Eigenschaften beitragen .
Zukünftige Richtungen
Azetidines have been used in drug discovery, polymerization, and as chiral templates . The review on azetidines provides an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .
Wirkmechanismus
Azetidines
are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Target of action
Azetidines are often used in drug discovery and appear in bioactive molecules and natural products .
Mode of action
The reactivity of azetidines can be triggered under appropriate reaction conditions due to their considerable ring strain .
Biochemical pathways
Azetidines are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .
Result of action
Azetidines are often used in drug discovery and appear in bioactive molecules and natural products, suggesting they may have diverse effects .
Biochemische Analyse
Biochemical Properties
1-(3-Bromo-5-methylbenzoyl)azetidine plays a crucial role in biochemical reactions due to its reactive azetidine ring. This compound interacts with various enzymes, proteins, and other biomolecules. The ring strain in azetidines facilitates interactions with enzymes that catalyze ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, influencing their function and activity
Cellular Effects
1-(3-Bromo-5-methylbenzoyl)azetidine has been shown to affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in signaling pathways, potentially altering gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of 1-(3-Bromo-5-methylbenzoyl)azetidine involves its interactions with biomolecules at the molecular level. The compound’s azetidine ring undergoes ring-opening reactions catalyzed by specific enzymes, leading to the formation of reactive intermediates. These intermediates can bind to proteins and other biomolecules, resulting in enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromo-5-methylbenzoyl)azetidine change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1-(3-Bromo-5-methylbenzoyl)azetidine may degrade into various byproducts, which can have different effects on cellular function . Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(3-Bromo-5-methylbenzoyl)azetidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it may cause toxic or adverse effects due to its high reactivity and potential to form reactive intermediates . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-(3-Bromo-5-methylbenzoyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s ring strain and reactivity make it a substrate for enzymes that catalyze ring-opening reactions, leading to the formation of metabolites . These metabolites can further participate in metabolic pathways, affecting metabolic flux and metabolite levels. Detailed studies on the compound’s metabolism are necessary to elucidate its role in cellular biochemistry.
Transport and Distribution
The transport and distribution of 1-(3-Bromo-5-methylbenzoyl)azetidine within cells and tissues involve interactions with transporters and binding proteins. The compound’s reactivity and chemical properties influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
1-(3-Bromo-5-methylbenzoyl)azetidine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular proteins and enzymes can affect its activity and function within different subcellular locations . Detailed studies on its subcellular localization are necessary to understand its role in cellular processes and its potential as a biochemical tool.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(3-bromo-5-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-5-9(7-10(12)6-8)11(14)13-3-2-4-13/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFQXGNMALBKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



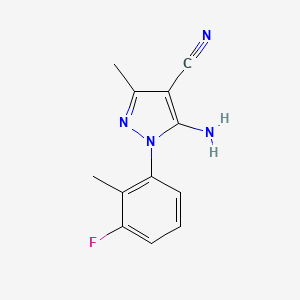
![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)

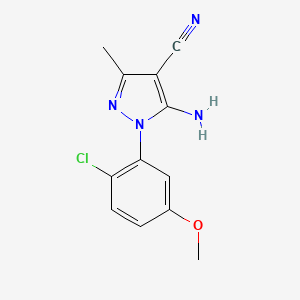
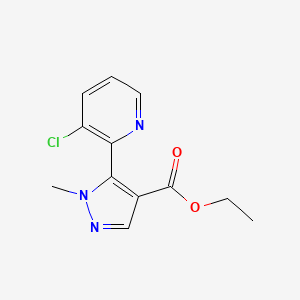
![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)
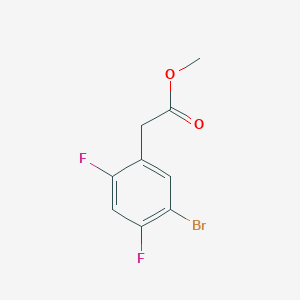
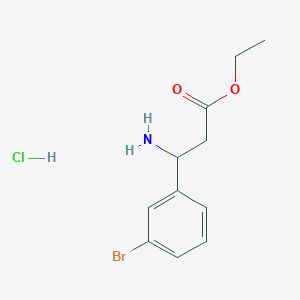
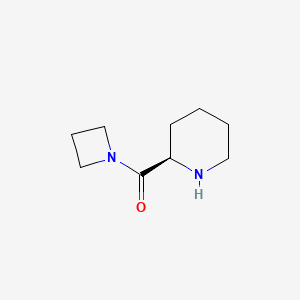
![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
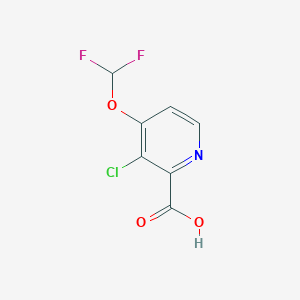
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
